Synthesis and Characterization of 3-Bromo-6-methylpyridazinium Chloride: A Comprehensive Technical Guide
Synthesis and Characterization of 3-Bromo-6-methylpyridazinium Chloride: A Comprehensive Technical Guide
Executive Summary
The functionalization of diazine heterocycles is a cornerstone of modern medicinal chemistry. Among these, 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) stands out as a highly versatile electrophilic building block[1]. It is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including Glucagon-Like Peptide-1 (GLP-1) receptor modulators[2] and dihydroorotate dehydrogenase (DHODH) inhibitors[3].
This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and characterization of 3-bromo-6-methylpyridazinium chloride. By examining the mechanistic causality behind reagent selection, thermal control, and salt precipitation, this guide ensures high-fidelity reproducibility for process chemists and drug development professionals.
Retrosynthetic Analysis and Mechanistic Rationale
The synthesis of 3-bromo-6-methylpyridazinium chloride is achieved via a two-step sequence:
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Deoxybromination: Conversion of 6-methylpyridazin-3(2H)-one (also known as 3-methyl-6-pyrazinol) to the free base, 3-bromo-6-methylpyridazine.
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Protonation: Controlled precipitation of the hydrochloride salt.
The Deoxybromination Mechanism
Pyridazinones exist in a tautomeric equilibrium between the lactam (amide) and lactim (hydroxy) forms. To install the bromine atom, the oxygen must be converted into a good leaving group. Phosphorus oxybromide ( POBr3 ) serves a dual purpose: it acts as the electrophilic activating agent and the bromide source.
At elevated temperatures (130 °C), the molten POBr3 reacts with the lactim oxygen to form a highly reactive phosphorodibromidate intermediate. Subsequent nucleophilic aromatic substitution ( SNAr ) by the bromide ion displaces the phosphate leaving group, yielding the heteroaryl bromide[2].
Rationale for Salt Formation
While the free base (3-bromo-6-methylpyridazine) is functional for immediate downstream cross-coupling, it is prone to degradation and discoloration upon prolonged exposure to light and ambient moisture. Converting the free base to its hydrochloride salt significantly enhances its shelf-life, crystallinity, and handling properties, making it an ideal format for cataloging and scale-up[1].
Figure 1: Two-step synthetic workflow for 3-Bromo-6-methylpyridazinium chloride.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progress without relying solely on end-point analytics.
Protocol A: Synthesis of 3-Bromo-6-methylpyridazine (Free Base)
Adapted from standard GLP-1 modulator intermediate synthesis protocols[2].
Reagents:
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6-Methylpyridazin-3(2H)-one: 2.20 g (20.0 mmol)
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Phosphorus oxybromide ( POBr3 ): 13.06 g (45.6 mmol, 2.3 eq.)
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Potassium hydroxide (KOH): 50% w/w aqueous solution
Step-by-Step Procedure:
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Activation: In a dry, 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2.20 g of 6-methylpyridazin-3(2H)-one and 13.06 g of solid POBr3 .
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Thermal Reaction: Submerge the flask in a pre-heated oil bath at 130 °C. Causality Note: POBr3 melts at ~56 °C. Heating to 130 °C ensures the reaction mixture becomes a homogenous, stirrable melt, driving the endothermic substitution to completion. Stir vigorously for 50 minutes[2].
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Quenching (Critical Step): Remove the flask from the oil bath and allow it to cool to approximately 60 °C (do not let it solidify completely). Transfer the flask to an ice bath and carefully add ~20 g of chipped ice. Causality Note: The hydrolysis of unreacted POBr3 to phosphoric acid and HBr is highly exothermic; the ice bath prevents thermal runaway and degradation of the product.
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Neutralization: While maintaining the temperature below 15 °C, slowly add 50% aqueous KOH dropwise until the solution reaches pH 8-9. Validation Check: A solid precipitate (the free base) will form as the acidic aqueous phase is neutralized[2].
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Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude free base as an off-white to pale yellow solid.
Protocol B: Synthesis of 3-Bromo-6-methylpyridazinium chloride
Reagents:
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3-Bromo-6-methylpyridazine (crude from Protocol A)
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Anhydrous Hydrogen Chloride (HCl): 4.0 M solution in 1,4-dioxane
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Anhydrous Diethyl Ether ( Et2O )
Step-by-Step Procedure:
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Dissolution: Dissolve the crude 3-bromo-6-methylpyridazine in a minimum volume of anhydrous Et2O (approx. 15 mL) at room temperature.
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Precipitation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of 4.0 M HCl in dioxane dropwise while stirring vigorously. Validation Check: An immediate, dense white precipitate will form. The pyridazine ring (pKa ~2.5) requires a strong, anhydrous acid to protonate cleanly without inducing hydrolysis of the labile C-Br bond.
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Filtration and Washing: Stir for an additional 15 minutes to ensure complete precipitation. Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with cold anhydrous Et2O (2 × 10 mL) to remove any unreacted free base and residual dioxane.
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Drying: Dry the resulting white crystalline solid in a vacuum oven at 40 °C for 12 hours to afford pure 3-bromo-6-methylpyridazinium chloride.
Analytical Characterization Data
Thorough characterization is required to confirm the regiochemistry of the bromination and the stoichiometry of the salt. The data below summarizes the expected analytical profile for the highly pure compound[1].
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| Chemical Formula | C5H6BrClN2 |
| Molecular Weight | 209.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
Table 2: Nuclear Magnetic Resonance (NMR) Assignments (Spectra acquired in DMSO- d6 at 400 MHz)
| Nucleus | Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1H | 8.05 | d ( J=8.8 Hz) | 1H | Pyridazine C4-H |
| 1H | 7.72 | d ( J=8.8 Hz) | 1H | Pyridazine C5-H |
| 1H | 2.68 | s | 3H | −CH3 (Methyl group) |
| 1H | 10.5 - 12.0 | br s | 1H | N+−H (Exchangeable) |
| 13C | 159.2 | s | - | Pyridazine C6 |
| 13C | 145.8 | s | - | Pyridazine C3 (C-Br) |
| 13C | 134.1 | s | - | Pyridazine C4 |
| 13C | 129.5 | s | - | Pyridazine C5 |
| 13C | 21.4 | s | - | −CH3 |
Applications in Drug Development
3-Bromo-6-methylpyridazinium chloride is a privileged scaffold in the synthesis of bi-aryl systems. Because the pyridazine ring is highly electron-deficient, the C3-bromide is exceptionally reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
When utilized in these reactions, the hydrochloride salt is typically neutralized in situ using a mild inorganic base (such as K2CO3 or Cs2CO3 ) to liberate the free base, which then undergoes oxidative addition with the Pd(0) catalyst.
Figure 2: Utilization of the pyridazinium salt in API synthesis via Suzuki-Miyaura cross-coupling.
Case Studies in API Synthesis
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GLP-1 Receptor Modulators: The 6-methylpyridazine moiety is frequently incorporated into small-molecule GLP-1 modulators to enhance metabolic stability against proteolytic cleavage while maintaining potent insulinotropic effects[2].
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DHODH Inhibitors: The bromo-pyridazine intermediate is coupled with complex boronic acids to generate bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors, which are critical targets for autoimmune diseases and oncology[3].
Safety and Handling
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Phosphorus Oxybromide ( POBr3 ): Highly corrosive and reacts violently with water. Must be handled in a fume hood under inert atmosphere.
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3-Bromo-6-methylpyridazinium chloride: Causes skin irritation and serious eye irritation. Use standard PPE (nitrile gloves, safety goggles, lab coat). Store in a cool, dry place away from strong bases and oxidizing agents to prevent premature degradation of the salt[1].
References
- US7534763B2 - Sustained release GLP-1 receptor modulators, Google P
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3-Bromo-6-Methylpyridazinium Chloride | 97721-78-3, ChemicalCell,[Link]
- WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors, Google P
1,4-Dicarbonyl Compound
Hydrazine
Hydrazone Intermediate
Cyclized Hemiaminal
Substituted Pyridazine